molecular formula C11H6Cl2N2O4 B3032187 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 121582-66-9

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B3032187
CAS No.: 121582-66-9
M. Wt: 301.08
InChI Key: JXFMIANBTKVMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2N2O4 and its molecular weight is 301.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Related Compounds

  • Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids were synthesized using a process that involved the reaction of aroylpyruvic acids, urea, and substituted benzaldehydes. A specific compound, 8-Hydroxy-4,5-diphenyl-3,4-dihydropyrimido[4,5-d]pyridazin-2(1H)-one, was synthesized from a similar tetrahydropyrimidin-4-carboxylate using hydrazine hydrate (Gein et al., 2009).

Preparation of New Heterocyclic Compounds with Biological Activity

  • Reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of butanoic acid derivatives. These compounds were further reacted with hydrazines to yield pyridazinone derivatives, which were used to prepare dithio derivatives and chloropyridazine derivatives. Some of these new compounds demonstrated antimicrobial and antifungal activities (Sayed et al., 2003).

Development of Dihydropyridazin-3-ones and As-Triazino[3,4-a]phthalazines

  • A series of 2,3-dihydropyridazin-3-ones were synthesized by condensing hydrazines with specific butanoic acids, which were derived from substituted benzylpyruvic acids. Furthermore, as-triazino[3,4-a]phthalazines were also obtained from a reaction involving substituted benzylpyruvic acids and hydralazine (El‐Ashry et al., 1987).

Antibacterial Applications of Derivatives

  • Several compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were tested for antibacterial activities. The sulfamide derivative among these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Synthesis Methods for Agricultural Applications

  • A new method was developed for synthesizing 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid, which is used as a hybridizing agent for wheat. This process was optimized for industrial suitability and achieved a significant yield improvement (Zeng-yan, 2011).

Safety and Hazards

The safety data sheet for a related compound, 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, indicates that it is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound are not available, biocatalysis is becoming a key tool in the chemist’s toolbox for the synthesis of complex molecules, including chiral drug intermediates . This could potentially be a future direction for the synthesis of similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O4/c12-5-1-2-7(6(13)3-5)15-9(17)4-8(16)10(14-15)11(18)19/h1-4,16H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFMIANBTKVMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715928
Record name 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121582-66-9
Record name 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.